molecular formula C9H12NO6P B3052485 O-Phospho-DL-tyrosine CAS No. 41863-47-2

O-Phospho-DL-tyrosine

Cat. No.: B3052485
CAS No.: 41863-47-2
M. Wt: 261.17 g/mol
InChI Key: DCWXELXMIBXGTH-UHFFFAOYSA-N
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Description

O(4)-phosphotyrosine is a non-proteinogenic alpha-amino acid that is tyrosine phosphorylated at the phenolic hydroxy group. It is an O-phosphoamino acid, a tyrosine derivative, a non-proteinogenic alpha-amino acid and an aromatic amino acid. It is a conjugate acid of an O(4)-phosphonatotyrosine(2-).

Scientific Research Applications

Synthesis and Therapeutic Role in Modulation of Signal Transduction

O-phosphotyrosine (pTyr) analogues have significant implications in the modulation of intracellular signal transduction pathways related to diseases. The synthesis of pTyr mimetics like Pmp, Ppp, F2Pmp, and their analogues plays a critical role in disease-state modulation. These mimetics have been utilized in peptidomimetic ligands for proteins implicated in these pathways. Advances in the chemical synthesis of these compounds, including the preorganized side-chain cyclised pTyr mimetics and “bone-directing” residues like dpmF and CPP, have broadened the scope of their applications in therapeutic research (Wardle, Hudson, & Bligh, 2010).

Role in Mitochondrial Disorders and Nephropathies

Oxidative phosphorylation (OXPHOS) is a critical metabolic pathway in the human body, and O(4)-phosphotyrosine plays a vital role in it. Coenzyme Q10 (CoQ10), an essential component of OXPHOS, is crucial for ATP generation in the mitochondrial respiratory chain and protects against reactive oxygen species (ROS). Primary CoQ10 deficiencies, arising from genetic mutations, lead to heterogeneous phenotypes that can be addressed through early supplementation with CoQ10. This highlights the essential role of O(4)-phosphotyrosine in mitochondrial function and related disorders, including nephropathies (Ozaltin, 2014).

Genetically Encoding Phosphotyrosine in Bacteria

Recent research has focused on incorporating O-phosphotyrosine and its analogs, like Pmp, into recombinant proteins in bacteria, which is crucial for understanding tyrosine phosphorylation's role in cellular processes. This method, involving the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs, allows the site-specific incorporation of pTyr and Pmp into proteins, providing a valuable tool for dissecting the biological functions of tyrosine phosphorylation at specific sites in the proteome (Luo et al., 2017).

Interaction with Reactive Oxygen Species

The interaction between O(4)-phosphotyrosine and reactive oxygen species (ROS) has been studied in various contexts. For instance, vanadate-induced phosphotyrosine accumulation in cells is linked to the activation of the respiratory burst, highlighting the role of phosphotyrosine in cellular responses to oxidative stress (Trudel, Pâquet, & Grinstein, 1991).

Solubility and Binding Affinity in Drug Design

The solubility and binding affinity of O(4)-phosphotyrosine analogs, such as Pmp and F2Pmp, are critical in drug discovery efforts targeting signal transduction pathways. Their stability to hydrolysis and enhanced binding affinity in certain cases make them valuable components in the design of inhibitors and other therapeutic agents (Boresch et al., 2005).

Properties

IUPAC Name

2-amino-3-(4-phosphonooxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWXELXMIBXGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404615, DTXSID00865015
Record name O-PHOSPHO-DL-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Phosphonotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41863-47-2
Record name O-Phosphonotyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41863-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-PHOSPHO-DL-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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